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Compound of Interest

Compound Name: 2,3,5-Trimethyl-6-bromopyridine

Cat. No.: B1512940 Get Quote

Despite a comprehensive search of available scientific literature and spectral databases,

detailed experimental spectroscopic data (NMR, IR, MS) for 2,3,5-trimethyl-6-bromopyridine
could not be located. While the synthesis of this compound is mentioned in chemical literature,

the corresponding characterization data has not been made publicly available.

This guide, therefore, outlines the expected spectroscopic characteristics based on the

analysis of structurally similar compounds and general principles of spectroscopic

interpretation. It also provides a standardized experimental protocol for acquiring the necessary

data, which can be utilized by researchers in possession of a sample of 2,3,5-trimethyl-6-
bromopyridine.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2,3,5-trimethyl-6-
bromopyridine. These predictions are based on established chemical shift and fragmentation

patterns observed in analogous substituted pyridines.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.3 - 7.5 s 1H H-4 (aromatic)

~ 2.4 - 2.6 s 3H C-2 Methyl

~ 2.2 - 2.4 s 3H C-3 Methyl

~ 2.1 - 2.3 s 3H C-5 Methyl

Note: The exact chemical shifts are influenced by the solvent used for analysis. The proximity

of the methyl groups may lead to slight variations in their chemical shifts.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~ 158 - 162 C-6 (C-Br)

~ 155 - 159 C-2

~ 138 - 142 C-4

~ 130 - 134 C-3

~ 128 - 132 C-5

~ 22 - 25 C-2 Methyl

~ 18 - 21 C-3 Methyl

~ 16 - 19 C-5 Methyl

Note: Carbon atoms attached to bromine (C-6) are expected to be significantly deshielded. The

chemical shifts of the methyl carbons can vary based on their position on the pyridine ring.

Table 3: Predicted Key IR Absorptions
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Wavenumber (cm⁻¹) Functional Group

3100 - 3000 C-H stretch (aromatic)

2980 - 2850 C-H stretch (aliphatic)

1600 - 1550 C=C stretch (aromatic ring)

1470 - 1430 C=N stretch (aromatic ring)

1100 - 1000 C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

213/215
[M]⁺ Molecular ion peak (showing isotopic

pattern for Br)

198/200 [M - CH₃]⁺

134 [M - Br]⁺

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
For researchers aiming to acquire and confirm the spectroscopic data for 2,3,5-trimethyl-6-
bromopyridine, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,3,5-trimethyl-6-bromopyridine in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Use a spectrometer operating at a frequency of 400 MHz or higher.

Acquire the spectrum at room temperature.
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Set the spectral width to cover the range of -2 to 12 ppm.

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise

ratio.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency

(e.g., 100 MHz for a 400 MHz ¹H instrument).

Employ proton decoupling (e.g., Waltz-16).

Set the spectral width to cover the range of 0 to 200 ppm.

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (typically 1024 or more) to obtain adequate signal

intensity.

Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of

dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet

using a hydraulic press.

Thin Film (if liquid): Place a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr).

Data Acquisition:
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Use a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum over the range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Perform a background scan of the empty sample compartment or the salt plates before

running the sample.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) into the mass spectrometer.

Ionization Method:

Electron Ionization (EI): This is a common method for volatile and thermally stable

compounds and will provide information on fragmentation patterns.

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization

techniques that are useful for confirming the molecular weight with less fragmentation.

Data Acquisition:

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Ensure the instrument resolution is sufficient to observe the isotopic pattern of bromine.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic

compound like 2,3,5-trimethyl-6-bromopyridine using the primary spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1512940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

NMR Details

Data Interpretation

Synthesis of 2,3,5-trimethyl-6-bromopyridine

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

NMR Spectroscopy

Determine Molecular Weight & Formula

Identify Functional Groups

1H NMR

13C NMR Determine Connectivity & Structure

Final Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational framework for the spectroscopic analysis of 2,3,5-trimethyl-
6-bromopyridine. The acquisition and publication of the actual experimental data by

researchers would be a valuable contribution to the chemical science community.

To cite this document: BenchChem. [Spectroscopic Data for 2,3,5-trimethyl-6-bromopyridine:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1512940#spectroscopic-data-nmr-ir-ms-for-2-3-5-
trimethyl-6-bromopyridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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